5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl group at position 5, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 6. The electron-withdrawing CF₃ group and aromatic substituents influence its optical behavior, thermal stability, and synthetic accessibility.
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3/c1-8-6-13-19-11(9-4-2-3-5-10(9)15)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUVPVIFXFXTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all eukaryotic cells. By preventing CDK2 from phosphorylating its substrates, the compound halts the progression of the cell cycle at the G1/S transition. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The compound has been shown to have potent cytotoxic activity against several cancer cell lines. It inhibits the growth of these cells and can induce apoptosis. The most potent anti-proliferative compounds showed significant inhibitory activity with IC50 values in the nanomolar range.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation. This interaction suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.
Cellular Effects
In terms of cellular effects, 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116. This inhibition is likely due to the compound’s interaction with CDK2, which could disrupt normal cell cycle progression and induce apoptosis.
Molecular Mechanism
The molecular mechanism of 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves binding interactions with biomolecules such as CDK2. This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression and potentially inducing apoptosis.
Temporal Effects in Laboratory Settings
The effects of 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in laboratory settings have been observed to change over time. For instance, upon continuous excitation, the fluorescence intensities of the compound were found to decrease, suggesting photobleaching.
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely that the compound could influence pathways related to cell cycle regulation.
Subcellular Localization
The subcellular localization of 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is also not well known at this time. Given its interactions with CDK2, it is possible that the compound could be localized to regions of the cell where CDK2 is present.
Biological Activity
5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS No. 439111-04-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C14H9ClF3N3
- Molecular Weight : 311.69 g/mol
- Purity : >90%
Biological Activities
The biological activity of 5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory properties. For instance, a study evaluating a series of pyrazole derivatives found that compounds similar to 5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | TBD | TBD |
| Celecoxib | 0.01 | 353.8 |
The selectivity for COX-2 over COX-1 is particularly noteworthy, as it implies reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
2. Anticancer Potential
Pyrazolo[1,5-a]pyrimidines have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.
In a study on structural analogs of pyrazolo[1,5-a]pyrimidines, it was reported that certain derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range.
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidines in preclinical models:
- Study on Inflammatory Models : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives exhibited significant edema inhibition percentages ranging from 78.9% to 96%, outperforming standard treatments like celecoxib.
- Cancer Cell Line Studies : A series of experiments conducted on breast cancer cell lines showed that specific derivatives led to a decrease in cell viability by inducing apoptosis pathways.
The mechanisms underlying the biological activities of 5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include:
- COX Enzyme Inhibition : The compound selectively inhibits COX-2 enzymes involved in the inflammatory response.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and others. For instance, a study utilizing a library of synthesized compounds demonstrated varying degrees of growth inhibition against these cell lines using MTT assays .
Antituberculosis Potential
Another notable application is the compound's potential as an antituberculosis agent. A high-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as promising leads against Mycobacterium tuberculosis . This suggests that the structural motifs present in 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be further explored for developing new antituberculosis therapies.
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its enzymatic inhibitory activities. Compounds in this class have shown promise in inhibiting various enzymes that are crucial in cancer progression and other diseases. The ability to modify the structure allows for tailored pharmacological profiles that can enhance efficacy against specific targets .
Photophysical Properties
Recent studies highlight the exceptional photophysical properties of pyrazolo[1,5-a]pyrimidines. These compounds have been investigated for their potential use in material sciences as fluorophores due to their ability to form crystals with notable conformational and supramolecular phenomena . This opens avenues for applications in organic electronics and optoelectronic devices.
Synthesis and Functionalization
The synthesis of 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through various methods, including copper-catalyzed reactions that enhance yield and reduce reaction times . The functionalization of this compound is critical for expanding its application scope and optimizing its biological activity.
Case Studies
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Occurs at C3 under HNO₃/H₂SO₄, yielding nitro derivatives (70–75% yield).
-
Halogenation : Selective bromination at C5 using NBS in DMF (82% yield) .
Nucleophilic Aromatic Substitution (NAS)
The chlorophenyl group undergoes substitution with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxide | K₂CO₃, DMF, 80°C | 5-Methoxy derivative | 68% | |
| Thiophenol | CuI, DMSO, 120°C | 5-Phenylthio analog | 75% |
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling at C3 brominated derivatives:
Electrochemical Selenylation
Regioselective C3 selenylation under electrochemical conditions:
| Diselenide Reagent | Conditions | Yield | Selectivity (C3:C5) | Source |
|---|---|---|---|---|
| Diphenyl diselenide | TBABF₄, CH₃CN, 10 mA, 1 hr | 81–88% | >99:1 |
Mechanistic Insights
-
EAS Reactivity : DFT studies indicate the trifluoromethyl group lowers LUMO energy at C3/C5 by 1.8 eV, favoring electrophilic attack .
-
Cross-Coupling : Debromination competes with coupling; XPhos ligand suppresses this side reaction via steric stabilization .
-
Electrochemical Pathways : Radical-mediated selenylation proceeds via single-electron transfer (SET) mechanisms, confirmed by ESR .
Stability and Degradation
-
Hydrolytic Stability : Resists hydrolysis at pH 1–13 (24 hr, 25°C).
-
Photodegradation : UV light (254 nm) induces C–Cl bond cleavage (t₁/₂ = 8 hr).
This compound’s versatile reactivity enables tailored modifications for drug discovery, particularly in oncology and infectious diseases. Its regioselective functionalization and stability under physiological conditions make it a robust scaffold for further development.
Comparison with Similar Compounds
Key Observations:
- Synthetic Yields : Yields range from 50% (3a, methyl-substituted) to 98% (3g, heteroaryl-substituted), influenced by steric and electronic effects of substituents . The 4-nitrophenyl derivative (3f) is synthesized in 80% yield, indicating tolerance for electron-withdrawing groups .
- Thermal Stability : The CF₃ series generally exhibits low thermal stability (T₀.05 = 72–187°C), with 3c (4-methoxyphenyl) showing higher stability (m.p. 182–183°C) due to crystallinity and intermolecular interactions . The dichlorophenyl analog demonstrates superior stability, likely due to Cl⋯Cl interactions (3.475 Å) in the crystal lattice.
Photophysical Properties
- Absorption: All derivatives absorb in the UV region (250–400 nm), with minor shifts depending on substituents. Electron-donating groups (e.g., 4-OCH₃ in 3c) redshift absorption, while electron-withdrawing groups (e.g., 4-NO₂ in 3f) blueshift it .
- Fluorescence: Quantum yields in solution are higher for electron-donating substituents (e.g., 3c) due to enhanced charge transfer.
Q & A
Q. What are the standard synthetic protocols for preparing 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and related derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with substituted pyrazole precursors and β-diketones or β-ketoesters. Key steps include:
- Condensation : Reacting 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-containing diketones (e.g., 4,4,4-trifluoro-1-(aryl)butane-1,3-dione) under reflux conditions (433–438 K for 2.5 hours) to eliminate water .
- Purification : Recrystallization from methanol or ethanol/acetone mixtures to obtain high-purity crystals .
- Yields : Optimization via solvent choice (e.g., 1,4-dioxane) and stoichiometric ratios of reagents can improve yields to 50–98% for related derivatives .
Q. Example Synthesis Table for Analogous Compounds
| Compound Derivative | Yield (%) | Reaction Conditions | Purification Method | Reference |
|---|---|---|---|---|
| 3a–e, 3g | 50–98 | Reflux in ethanol | Recrystallization | |
| 3f | 80 | Reflux in ethanol | Column chromatography (petroleum ether/EtOAc) |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- Single-crystal X-ray diffraction : Resolves planarity of the pyrazolo[1,5-a]pyrimidine core and dihedral angles between substituents (e.g., fluorophenyl rings deviate by ~10°, dichlorophenyl by ~46°) .
- Key Metrics : R factor (<0.055), data-to-parameter ratio (>17.0), and Cl⋯Cl interactions (3.475 Å) validate structural integrity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields during multi-step synthesis?
Methodological Answer:
- Catalyst Screening : Use Lewis acids (e.g., AlCl3) to accelerate cyclization steps, as seen in pyrazolo[1,5-a]pyrimidine syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Temperature Control : Gradual heating (e.g., 433–453 K) minimizes decomposition of trifluoromethyl groups .
- Workflow Example :
Q. How should discrepancies in structural data (e.g., dihedral angles) from crystallographic studies be analyzed?
Methodological Answer: Discrepancies often arise from differing substituent electronic effects or crystal packing forces. For example:
- Dihedral Angles : In related compounds, fluorophenyl rings exhibit smaller deviations (~10°) than dichlorophenyl rings (~46–69°) due to steric/electronic differences .
- Resolution Strategies :
- Re-evaluate Data Collection : Ensure high-resolution datasets (θmax >25°, Rint <0.05) to minimize measurement errors .
- Computational Modeling : Compare experimental data with DFT-optimized geometries to identify torsional strain or non-covalent interactions (e.g., Cl⋯Cl, van der Waals) .
- Statistical Analysis : Use mean deviation metrics (e.g., <0.006 Å for planar systems) to assess structural reliability .
Q. What strategies are effective in designing derivatives of this compound for specific biological targets?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 2-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl, thiophene) to modulate target affinity .
- Functionalization : Introduce polar groups (e.g., carboxylates, piperazinyl) to enhance solubility or receptor binding. For example, adding a 4-phenylpiperazine group improved CDK2 inhibition in analogs .
- Structure-Activity Relationship (SAR) Workflow :
- Synthesize derivatives with systematic substituent variations.
- Test in vitro activity (e.g., enzyme inhibition, cytotoxicity).
- Correlate activity trends with computational docking (e.g., AutoDock Vina) to identify key binding interactions .
Q. Example Derivative Modifications
| Derivative Modification | Biological Target | Observed Effect | Reference |
|---|---|---|---|
| 4-Phenylpiperazinyl addition | CDK2 | Enhanced inhibition (IC50 ↓ 40%) | |
| Trifluoromethyl → Carboxylate | COX-2 | Improved selectivity (SI >100) |
Q. What methodologies are recommended for evaluating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATP analogs for kinase assays) to quantify IC50 values .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-PK11195 for benzodiazepine receptors) .
- Cell-Based Studies :
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 values .
- Apoptosis Markers : Flow cytometry for caspase-3/7 activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
